molecular formula C20H32N2O4 B14631820 Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate CAS No. 53206-85-2

Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate

Cat. No.: B14631820
CAS No.: 53206-85-2
M. Wt: 364.5 g/mol
InChI Key: XILVKGHOXYREOY-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate is a complex organic compound that features a piperazine ring, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylate ester can be formed through the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of N-alkyl or N-aryl derivatives

Scientific Research Applications

Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its piperazine moiety.

    Medicine: Exploration as a potential drug candidate for treating various diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate often involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate: can be compared with other piperazine derivatives like:

Uniqueness

  • The specific substitution pattern on the piperazine ring and the presence of the hydroxy and ester groups make this compound unique. These features can influence its biological activity and chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

53206-85-2

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C20H32N2O4/c1-14(2)17-7-6-15(3)18(20(24)25-5)19(17)26-13-16(23)12-22-10-8-21(4)9-11-22/h6-7,14,16,23H,8-13H2,1-5H3

InChI Key

XILVKGHOXYREOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C)O)C(=O)OC

Origin of Product

United States

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